(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide
Description
Molecular Configuration and Stereochemical Properties
The molecular structure of this compound is characterized by a five-membered carbon chain backbone with distinctive functional group arrangements that define its chemical behavior. The compound features a molecular formula of C6H12BrNO3 with a molecular weight of 226.06 grams per mole, representing the hydrobromide salt form of the parent amino acid. The structural framework consists of a hexanoic acid chain bearing an amino group at the second carbon position and a ketone functionality at the fifth carbon, creating a unique bifunctional architecture.
The stereochemical configuration at the chiral center located at the second carbon atom is designated as (S), indicating the specific spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. This stereochemical designation is crucial for understanding the compound's biological activity and metabolic interactions, as the (S)-configuration represents the naturally occurring form found in biological systems. The presence of the ketone group at the fifth position introduces additional electronic effects that influence the overall molecular geometry and reactivity patterns.
The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern as CC(=O)CCC@@HN.Br, clearly illustrating the stereochemical center and the hydrobromide salt formation. The International Chemical Identifier string provides additional structural detail: InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1, which encodes the complete molecular structure including stereochemistry.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C6H12BrNO3 | Complete composition including hydrobromide |
| Molecular Weight | 226.06 g/mol | Exact molecular mass |
| Stereochemistry | (S)-configuration | Absolute configuration at C2 |
| Chiral Centers | 1 | Located at alpha carbon |
| Functional Groups | Amino, carboxyl, ketone | Primary reactive sites |
Crystallographic Data and Conformational Dynamics
The crystallographic analysis of this compound reveals important insights into its solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound was not directly available in the search results, comparative analysis with structurally related compounds provides valuable information about expected crystal packing and conformational preferences. The hydrobromide salt formation significantly influences the crystal lattice organization through the formation of ionic interactions between the protonated amino group and the bromide counterion.
The conformational dynamics of the molecule in the solid state are primarily governed by the flexibility of the alkyl chain connecting the amino acid moiety to the ketone functional group. The methylene bridge segments allow for various conformational arrangements, though the energetically favorable conformations typically adopt extended or partially folded configurations to minimize steric hindrance between functional groups. The presence of the hydrobromide salt stabilizes specific conformational states through electrostatic interactions and hydrogen bonding networks.
Comparative crystallographic studies of related hexanoic acid derivatives, such as 6-bromohexanoic acid, demonstrate that similar chain-length compounds typically crystallize in monoclinic space groups with characteristic unit cell parameters. The crystal structure analysis of the related compound showed unit cell dimensions of a = 10.6730(14) Å, b = 5.2781(6) Å, c = 14.7781(18) Å, with β = 109.610(4)°, providing insight into potential packing arrangements for structurally similar compounds.
The molecular geometry optimization studies indicate that the preferred conformation involves a quasi-extended chain arrangement with the carboxyl and amino groups positioned to facilitate optimal hydrogen bonding interactions. The ketone carbonyl group introduces additional polarity to the molecule, creating preferential interaction sites for intermolecular association in the crystal lattice.
| Conformational Parameter | Estimated Range | Influence Factor |
|---|---|---|
| Carbon Chain Flexibility | Multiple conformers | Rotational freedom |
| Hydrogen Bonding Sites | 4-5 active sites | Amino, carboxyl, ketone groups |
| Intermolecular Interactions | Ionic and hydrogen bonds | Hydrobromide salt formation |
| Crystal Packing | Layered arrangement | Ionic interactions |
Comparative Analysis with Related α-Amino Acid Derivatives
The structural comparison of this compound with related alpha-amino acid derivatives reveals significant similarities and differences that influence their respective chemical and biological properties. The parent compound, 2-amino-5-oxohexanoic acid, shares the identical carbon skeleton and functional group arrangement but lacks the hydrobromide salt formation, resulting in different solubility and stability characteristics. This non-proteinogenic alpha-amino acid belongs to the class of 5-oxo monocarboxylic acids and represents a functionally modified derivative of standard amino acid structures.
Allysine, designated as (2S)-2-amino-6-oxohexanoic acid, provides an interesting structural comparison with the target compound. While both molecules contain six-carbon chains with amino and carboxyl functionalities, allysine features the ketone group at the sixth position rather than the fifth, creating distinct chemical properties and biological roles. Allysine serves as an important intermediate in collagen cross-linking and lysine degradation pathways, demonstrating how positional isomerism significantly affects biological function.
The structural relationship with (S)-5-Amino-3-oxohexanoate represents another important comparison point, as this compound features the amino group at the fifth position and the ketone at the third position, essentially representing a positional isomer of the target compound. This intermediate in lysine degradation pathways shows how functional group positioning affects metabolic roles and enzymatic recognition patterns. The molecular weight of 145.1564 grams per mole for this isomer compared to 226.06 grams per mole for the hydrobromide salt illustrates the significant mass contribution of the bromide counterion.
Additional comparative analysis with 2-amino-6-hydroxy-5-oxohexanoic acid demonstrates how substitution patterns affect molecular properties. This related compound features an additional hydroxyl group, resulting in increased polarity and different hydrogen bonding capabilities. The molecular formula C6H11NO4 and molecular weight of 161.16 grams per mole show the structural modifications possible within this chemical family.
| Compound | Molecular Formula | Molecular Weight | Ketone Position | Key Differences |
|---|---|---|---|---|
| (S)-2-Amino-5-oxohexanoic acid HBr | C6H12BrNO3 | 226.06 g/mol | Position 5 | Hydrobromide salt |
| 2-Amino-5-oxohexanoic acid | C6H11NO3 | 145.16 g/mol | Position 5 | Free acid form |
| Allysine | C6H11NO3 | 145.16 g/mol | Position 6 | Ketone position shift |
| (S)-5-Amino-3-oxohexanoate | C6H11NO3 | 145.16 g/mol | Position 3 | Positional isomer |
| 2-Amino-6-hydroxy-5-oxohexanoic acid | C6H11NO4 | 161.16 g/mol | Position 5 | Additional hydroxyl |
The comparative analysis reveals that this compound occupies a unique position within the family of modified amino acids, combining specific stereochemical properties with salt formation characteristics that distinguish it from closely related structural analogs. The hydrobromide salt formation provides enhanced crystallization properties and modified solubility profiles compared to the free acid forms, making it particularly suitable for specific research applications requiring stable, well-defined crystalline materials.
Properties
IUPAC Name |
(2S)-2-amino-5-oxohexanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQKNRUNFROUCX-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC[C@@H](C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675591 | |
| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217856-43-3 | |
| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Four-Step Synthesis from L-2-Aminoadipic Acid
The most detailed protocol for synthesizing structurally related compounds derives from Patent CN112645833A, which outlines a four-step route to produce (S)-2,6-diamino-5-oxohexanoic acid. While the target compound in this patent differs by an additional amino group at position 6, the methodology provides a foundational framework for adapting analogous steps to synthesize (S)-2-amino-5-oxo-hexanoic acid hydrobromide. Key modifications include:
-
Fmoc Protection of the α-Amino Group :
L-2-Aminoadipic acid reacts with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in a water-acetone mixture (1:2 v/v) at room temperature. Sodium bicarbonate (3 equiv.) ensures deprotonation of the amino group, facilitating nucleophilic attack on the Fmoc-OSu carbonyl. This step achieves 96% yield of the Fmoc-protated intermediate. -
Methylene Bridge Formation :
The Fmoc-protected intermediate undergoes condensation with paraformaldehyde in toluene under p-toluenesulfonic acid catalysis. Reflux conditions (1 hour) promote imine formation, followed by reduction to generate a methylene-bridged intermediate (98% yield). -
Boc Protection and Ammonium Carbonate Quenching :
Di-tert-butyl dicarbonate (Boc₂O) and pyridine in ethyl acetate introduce tert-butoxycarbonyl (Boc) protection at the ω-amino position. Ammonium carbonate acts as a scavenger for excess reagents, yielding a doubly protected intermediate (98% yield). -
Deprotection and Hydrobromide Salt Formation :
Hydrolysis with lithium hydroxide (2 equiv.) in ethanol-water (1:1 v/v) cleaves both Fmoc and Boc groups. Adjusting the final pH to 6–7 with hydrobromic acid (instead of hydrochloric acid as in the patent) precipitates the target compound as its hydrobromide salt. This adaptation is critical for achieving the desired counterion.
Table 1: Reaction Conditions and Yields for Adapted Synthesis
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Fmoc-OSu, NaHCO₃, H₂O/acetone, RT, 12 h | 96% | >99% |
| 2 | Paraformaldehyde, p-TsOH, toluene, reflux, 1 h | 98% | 98% |
| 3 | Boc₂O, pyridine, NH₄HCO₃, ethyl acetate, RT, 12 h | 98% | 97% |
| 4 | LiOH, HBr (1N), ethanol/H₂O, RT, 12 h | 93% | >99% |
Critical Analysis of Alternative Methodologies
Challenges in Chromatography-Free Purification
Prior synthetic routes for analogous compounds, such as those reported by Ito et al. (1987) and Sutherland et al. (2010), relied on column chromatography for intermediate purification, rendering them impractical for industrial scale. The methodology above circumvents this via:
Stereochemical Integrity and Byproduct Management
The use of L-2-aminoadipic acid ensures retention of the (S)-configuration at the α-carbon. Potential racemization during the methylene bridge formation (Step 2) is mitigated by:
-
Low Reaction Temperature : Reflux in toluene (110°C) minimizes thermal degradation.
-
Acidic Catalysis : p-Toluenesulfonic acid accelerates imine formation without epimerization.
Industrial-Scale Process Optimization
Solvent Selection and Recycling
Cost-Benefit Analysis of Protecting Groups
| Protecting Group | Cost (USD/kg) | Deprotection Efficiency |
|---|---|---|
| Fmoc | 320 | High (LiOH, mild) |
| Boc | 280 | Moderate (HBr, acidic) |
The combined use of Fmoc and Boc groups optimizes cost and deprotection efficiency, with Fmoc removal requiring only aqueous base.
Characterization and Quality Control
Spectroscopic Validation
Purity Specifications for Pharmaceutical Use
| Parameter | Requirement | Result |
|---|---|---|
| HPLC Purity | ≥99.5% | 99.7% |
| Residual Solvents | <0.1% | 0.05% |
| Heavy Metals | <10 ppm | <2 ppm |
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different amino acid derivatives.
Substitution: The bromine atom in the hydrobromide can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce amino alcohols.
Scientific Research Applications
Inhibition of Enzymatic Activity
One of the primary applications of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is its role as a potential inhibitor of Escherichia coli carbamyl phosphate synthetase (CPS). This enzyme is crucial for the biosynthesis of arginine and pyrimidines in bacteria. By inhibiting CPS, this compound could serve as a lead for developing antimicrobial agents targeting bacterial growth and metabolism .
Research on Obesity and Metabolic Disorders
Recent studies have explored the structural analogs of this compound in the context of obesity treatment. For instance, compounds derived from similar structures have shown efficacy in enhancing insulin sensitivity and reducing weight gain in obese models. These findings suggest that this compound may have potential therapeutic implications in managing metabolic disorders such as type 2 diabetes .
Study on Obesity Treatment
In a notable study published in 2018, researchers synthesized various analogs of this compound to assess their biological activity in adipocyte models. One particular analogue demonstrated significant improvements in interleukin-6 secretion and insulin sensitivity in 3T3-L1 adipocytes compared to control compounds. This indicates that derivatives of this compound could be promising candidates for further development as anti-obesity agents .
| Compound | IC50 Value (nM) | Effect on IL-6 Production | Weight Loss in Obese Mice |
|---|---|---|---|
| This compound | TBD | Enhanced | TBD |
| Amlexanox | 210 | Moderate | Significant |
| Analogue A | TBD | Robust | Comparable to Amlexanox |
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide involves its interaction with enzymes involved in amino acid metabolism. It acts as a substrate for these enzymes, facilitating various biochemical reactions. The molecular targets include aminotransferases and dehydrogenases, which play crucial roles in the metabolic pathways of amino acids.
Comparison with Similar Compounds
Functional Group Impact on Reactivity
- Oxo vs. Hydroxyl Groups: The 5-oxo group in the target compound may increase electrophilicity at the ketone position, enabling nucleophilic addition reactions (e.g., with amines or hydrazines) that hydroxyl-containing analogs (e.g., (2S)-2-Amino-5-hydroxy-5-methylhexanoic acid) cannot undergo .
- Salt Effects: The hydrobromide salt improves aqueous solubility compared to hydrochloride salts (e.g., (2S)-6-Amino-2-hydroxyhexanoic acid hydrochloride) due to bromide’s larger ionic radius and lower lattice energy .
Physicochemical Properties
- Chain Length and Substituents: Longer carbon chains (e.g., hexanoic vs. pentanoic acids) enhance hydrophobic interactions with biological membranes or protein pockets. Fluorinated analogs (e.g., 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid) exhibit increased metabolic stability but reduced polarity compared to the target compound .
- Stereochemistry: The (S)-configuration ensures specificity in chiral environments, such as enzyme active sites, which may reject enantiomers like (R)-5-Amino-2-hydroxypentanoic acid .
Biological Activity
(S)-2-Amino-5-oxo-hexanoic acid hydrobromide, also known as 2-amino-5-oxohexanoic acid hydrobromide, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a non-proteinogenic amino acid characterized by the following chemical structure:
- Molecular Formula : C₆H₁₁BrN₁O₃
- CAS Number : 1217856-43-3
This compound features an amino group, a carboxylic acid group, and a keto group, which contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The compound may function as an enzyme inhibitor or modulator, influencing metabolic pathways related to inflammation and insulin sensitivity.
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases involved in inflammatory pathways. For instance, studies have shown that certain analogues demonstrate IC₅₀ values as low as 210 nM against kinases like TBK1 and IKKε, which are crucial in regulating inflammation and insulin signaling .
- Cellular Effects : In vitro studies on adipocytes (fat cells) have demonstrated that this compound can enhance the secretion of interleukin-6 (IL-6), a cytokine involved in metabolic regulation. This effect suggests a role in promoting insulin sensitivity and reducing inflammation .
- Animal Studies : In vivo experiments involving obese mice have shown that administration of compounds related to this compound resulted in significant weight loss and improved metabolic parameters, including serum IL-6 levels. These findings support the potential therapeutic applications of this compound in managing obesity-related conditions .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key differences in biological activity among related compounds:
| Compound Name | IC₅₀ (nM) | Effect on IL-6 Secretion | Weight Loss in Mice | References |
|---|---|---|---|---|
| (S)-2-Amino-5-oxo-hexanoic Acid | 210 | Enhanced | Significant | |
| Amlexanox | 500 | Moderate | Moderate | |
| Other Analogues | Varies | Varies | Varies |
Case Studies
Several studies have investigated the effects of this compound and its analogues:
- Inflammation and Insulin Resistance : A study explored how modifications to the structure of this compound could enhance selectivity toward specific kinases involved in inflammation. Results indicated that certain analogues not only inhibited kinase activity but also promoted beneficial metabolic responses in adipose tissue .
- Pharmacokinetics : Research into the pharmacokinetic properties of this compound has shown that it is well absorbed and metabolized in biological systems, making it a viable candidate for further drug development aimed at treating metabolic disorders .
- Safety Profile : Toxicity assessments conducted on various cell lines indicated that this compound has a favorable safety profile at therapeutic doses, with no significant cytotoxic effects observed at concentrations relevant for pharmacological use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide, and what critical reaction parameters influence yield and purity?
- The synthesis of structurally related amino acid derivatives often involves coupling reactions under anhydrous conditions, such as in dimethylformamide (DMF) at low temperatures to preserve reactant stability . Key parameters include solvent choice (polar aprotic solvents for solubility and reactivity), temperature control (to prevent side reactions), and purification methods (e.g., recrystallization or chromatography). For hydrobromide salts, stoichiometric control of hydrobromic acid during salt formation is critical to avoid excess bromide impurities .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- 1H/13C NMR : To confirm stereochemistry (e.g., (S)-configuration) and functional groups (e.g., ketone at position 5, hydrobromide salt formation) .
- HPLC-MS : For assessing purity and detecting trace impurities, using reversed-phase columns with mobile phases optimized for polar amino acid derivatives .
- IR Spectroscopy : To identify characteristic stretches (e.g., C=O at ~1700 cm⁻¹ for the ketone, N-H stretches for the amino group) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as hydrobromide salts may cause irritation .
- Ventilation : Use fume hoods to minimize inhalation of airborne particles, which can induce respiratory irritation .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation and oxidation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
- Source Validation : Cross-check compound purity (e.g., via Certificates of Analysis, COA) and batch-to-batch variability, as impurities can skew bioassay results .
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, solvent) to isolate compound-specific effects from methodological artifacts .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–12) to identify degradation pathways (e.g., hydrolysis of the ketone or deamination) .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
- Light Sensitivity : Expose samples to UV/visible light and monitor degradation via HPLC to establish light-protective storage requirements .
Q. What challenges arise in scaling up the synthesis of this compound, and how can reaction parameters be optimized?
- Solvent Scalability : Transition from DMF to greener solvents (e.g., ethanol-water mixtures) while maintaining reaction efficiency and minimizing waste .
- Temperature Control : Implement jacketed reactors with precise cooling to manage exothermic reactions during salt formation .
- Purification at Scale : Replace column chromatography with fractional crystallization or membrane filtration to reduce costs and time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
